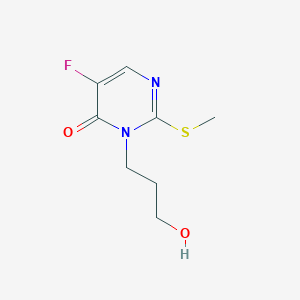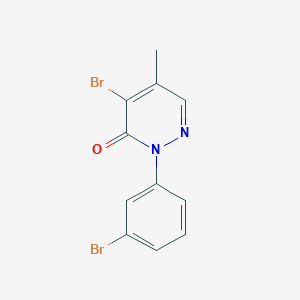![molecular formula C15H16N4O9 B12911144 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, cyano, and nitro groups attached to an oxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The starting materials often include ribose derivatives, which undergo acetylation to introduce acetoxy groups. Subsequent reactions involve the introduction of the cyano and nitroimidazole groups through nucleophilic substitution and nitration reactions, respectively. The final product is obtained after purification through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The nitroimidazole group is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting anaerobic bacteria and cancer cells with hypoxic regions.
類似化合物との比較
Similar Compounds
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate is unique due to the presence of both cyano and nitroimidazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C15H16N4O9 |
|---|---|
分子量 |
396.31 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H16N4O9/c1-7(20)25-5-11-12(26-8(2)21)13(27-9(3)22)15(28-11)18-6-17-14(19(23)24)10(18)4-16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1 |
InChIキー |
KBNKULLQJGILOP-RGCMKSIDSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2C#N)[N+](=O)[O-])OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C#N)[N+](=O)[O-])OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B12911068.png)

![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)



![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)


![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)

![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)

